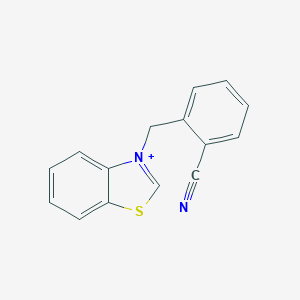![molecular formula C28H25N3O4 B282182 ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolopyrazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to possess various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to possess antiviral activity against hepatitis C and human immunodeficiency virus (HIV). However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been found to possess various biological activities, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for the research of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of more potent derivatives with improved biological activities.
合成法
The synthesis method of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 3-methoxybenzaldehyde, 4-methylacetophenone, and ethyl acetoacetate with ammonium acetate in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been investigated for its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, antitumor, and antiviral properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use as a therapeutic agent for viral infections such as hepatitis C and human immunodeficiency virus (HIV).
特性
分子式 |
C28H25N3O4 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
ethyl 4-[4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-4-35-28(33)19-12-14-21(15-13-19)31-26(20-6-5-7-22(16-20)34-3)23-24(29-30-25(23)27(31)32)18-10-8-17(2)9-11-18/h5-16,26H,4H2,1-3H3,(H,29,30) |
InChIキー |
XFCLOCCUKLBZOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)

![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)

![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)